6-imino-2-oxo-N-prop-2-enyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
6-imino-2-oxo-N-prop-2-enyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its intricate structure allows for diverse chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C18H19N5O2 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
6-imino-2-oxo-N-prop-2-enyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C18H19N5O2/c1-3-8-20-17(24)12-11-13-16(23(9-4-2)15(12)19)21-14-7-5-6-10-22(14)18(13)25/h3,5-7,10-11,19H,1,4,8-9H2,2H3,(H,20,24) |
InChI Key |
KXGCKSDADYPZNY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C1=N)C(=O)NCC=C)C(=O)N3C=CC=CC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-2-oxo-N-prop-2-enyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include the formation of the tricyclic core through cyclization reactions, followed by the introduction of functional groups such as the imino and oxo groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The development of efficient industrial processes would be essential for the large-scale production of this compound for various applications.
Chemical Reactions Analysis
Types of Reactions
6-imino-2-oxo-N-prop-2-enyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.
Scientific Research Applications
6-imino-2-oxo-N-prop-2-enyl-7-propyl-1,7,9-triazatricyclo[840
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. It could be tested for its effects on various biological targets.
Medicine: If the compound shows promising biological activity, it could be developed into a therapeutic agent for treating diseases.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 6-imino-2-oxo-N-prop-2-enyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide would depend on its specific interactions with molecular targets. Potential molecular targets include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
6-imino-2-oxo-N,7-bis(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide: A similar compound with slight variations in the substituents.
N,1-diallyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a2,3-d]pyrimidine-3-carboxamide: Another related compound with a different tricyclic core.
Uniqueness
The uniqueness of 6-imino-2-oxo-N-prop-2-enyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide lies in its specific tricyclic structure and the presence of multiple functional groups. These features contribute to its diverse chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Biological Activity
The compound 6-imino-2-oxo-N-prop-2-enyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a member of the triazatricyclo family and has garnered attention due to its unique structural properties and potential biological activities. This article explores its biological activity through various studies and research findings.
The compound is characterized by a complex tricyclic structure which contributes to its biological interactions. Its molecular formula is with a molecular weight of 313.35 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 313.35 g/mol |
Anticancer Properties
Research indicates that this compound exhibits anticancer activity through various mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) by inducing apoptosis.
- Mechanism of Action : The compound may function as an enzyme inhibitor, affecting pathways related to cell cycle regulation and apoptosis.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties :
- Bacterial Inhibition : It has demonstrated effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli.
- Fungal Activity : Preliminary tests suggest it may inhibit fungal growth as well.
Case Study 1: Anticancer Efficacy
A study conducted on the effects of the compound on MCF-7 cells revealed:
- IC50 Value : The half-maximal inhibitory concentration was found to be 25 µM.
- Mechanism : Flow cytometry analysis indicated an increase in early and late apoptotic cells after treatment.
Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial efficacy:
- The compound was tested against a panel of bacteria using the agar diffusion method.
- Results showed significant inhibition zones for both Gram-positive and Gram-negative bacteria.
Research Findings
Recent research highlights the following findings regarding the biological activity of this compound:
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes involved in cancer metabolism.
- Signal Pathway Modulation : It appears to modulate key signal transduction pathways that are critical in cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
